![molecular formula C21H19N5O3S2 B2460334 Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate CAS No. 890630-69-0](/img/structure/B2460334.png)
Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate
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Overview
Description
The compound is a derivative of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It has a molecular weight of 250.28 . The IUPAC name is 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno [2,3-d]pyrimidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds involves refluxing in phosphorus oxychloride at 105°C for 3–4 hours . The reaction mass is then cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum .Molecular Structure Analysis
The compound’s structure was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Scientific Research Applications
Synthesis and Characterization
Synthesis and Complex Formation : Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate and similar compounds have been synthesized through condensation reactions, demonstrating the ability to form complexes with Pb(II) and Hg(II) ions. These complexes show variable antibacterial activity, highlighting the compound's potential in creating antibacterial agents with specificity towards gram-positive and gram-negative bacteria (Chehrouri & Othman, 2021).
Hydrogen-Bonded Supramolecular Structures : Research on closely related compounds has provided insights into how ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate might form hydrogen-bonded supramolecular structures. These structures can be one-dimensional, two-dimensional, or three-dimensional, depending on the specific substituents and hydrogen-bonding patterns involved (Portilla et al., 2007).
Biological Activity
Antimicrobial and Anti-Lipase Activities : Derivatives of ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate have been evaluated for their antimicrobial, anti-lipase, and antiurease activities. This highlights the compound's utility in developing antimicrobial agents with potential additional enzymatic inhibition properties for therapeutic applications (Özil et al., 2015).
Antimicrobial Agents : New quinazoline derivatives, synthesized from ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate, have shown promising antibacterial and antifungal activities. This further underscores the potential of such compounds in developing new antibiotics and antifungal medications (Desai et al., 2007).
Molecular Modeling and Supramolecular Behavior
Molecular Modeling : Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate and related compounds have been subjects of molecular modeling studies to understand their potential interactions with biological targets. These studies could provide a foundation for designing more effective drugs by optimizing the interactions between the drug molecules and their targets (Lai et al., 2007).
Mechanism of Action
The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
It is stored at room temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[5-(4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-5-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-3-29-20(28)12-6-8-13(9-7-12)22-21-25-24-18(31-21)16-11(2)15-17(30-16)23-14-5-4-10-26(14)19(15)27/h6-9H,3-5,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFFFWIAGOLQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=C(C4=C(S3)N=C5CCCN5C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate |
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